molecular formula C28H31N3O3 B239756 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B239756
M. Wt: 457.6 g/mol
InChI Key: RMNNGWFKNCPACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that help regulate the immune response. 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to specifically activate the production of interferon-alpha, which is known to have anti-tumor activity.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as to inhibit the growth and proliferation of cancer cells. 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has also been shown to increase vascular permeability, which can help improve the delivery of chemotherapy drugs to cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide is that it has been extensively studied in vitro and in vivo, and has been shown to have anti-tumor activity in a variety of different cancer cell lines. However, one limitation of 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide is that it has not yet been approved for use in humans, and there is still much research that needs to be done to determine its safety and efficacy.

Future Directions

There are a number of future directions for research on 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide. One area of interest is in developing new methods for synthesizing the compound, in order to improve its purity and yield. Another area of interest is in developing new formulations of 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide that can be more easily administered to patients. Additionally, there is ongoing research into the use of 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in combination with other cancer treatments, such as radiation therapy and chemotherapy, in order to improve their effectiveness. Finally, there is interest in studying the potential use of 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
In conclusion, 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide is a synthetic compound that has shown promise for its potential use in cancer treatment. It works by activating the immune system to attack cancer cells, and has been shown to have anti-tumor activity in a variety of different cancer cell lines. While there is still much research that needs to be done to determine its safety and efficacy, 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide represents an exciting area of research in the field of cancer treatment.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 4-(4-(4-methylbenzoyl)piperazin-1-yl)aniline. The final product is obtained through the reaction of this intermediate with acetic anhydride.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of different cancer cell lines, including lung, breast, and colon cancer. 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has also been shown to enhance the effectiveness of radiation therapy and chemotherapy.

properties

Product Name

2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C28H31N3O3/c1-20-4-7-23(8-5-20)28(33)31-16-14-30(15-17-31)25-11-9-24(10-12-25)29-27(32)19-34-26-13-6-21(2)22(3)18-26/h4-13,18H,14-17,19H2,1-3H3,(H,29,32)

InChI Key

RMNNGWFKNCPACJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC(=C(C=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC(=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.